molecular formula C13H16N4O3 B4174078 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

Cat. No. B4174078
M. Wt: 276.29 g/mol
InChI Key: FVALSJMCEPPZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, also known as MNPA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. In

Scientific Research Applications

2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has shown promising results in various scientific research applications. It has been found to possess potent antitumor activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been found to have insecticidal activity against various pests, making it a potential candidate for use in agriculture.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been shown to disrupt bacterial cell wall synthesis and fungal membrane integrity, leading to cell death. The insecticidal activity of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is believed to involve disruption of the nervous system in pests.
Biochemical and Physiological Effects:
2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has been found to have minimal toxicity in animal models, with no observed adverse effects on vital organs such as the liver and kidneys. However, further studies are needed to determine the long-term effects of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole exposure on human health. 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole has also been found to have low water solubility, which may limit its effectiveness in certain applications.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole is its broad-spectrum activity against various cancer cell lines, bacteria, fungi, and pests. This makes it a potential candidate for the development of new drugs and pesticides. However, the low solubility of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole may limit its use in certain lab experiments, and further studies are needed to determine its efficacy in vivo.

Future Directions

There are several future directions for research on 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. One area of interest is the development of new drugs and pesticides based on 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, with a focus on improving its solubility and efficacy. Another area of interest is the elucidation of the mechanism of action of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, which could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the long-term effects of 2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole exposure on human health and the environment.

properties

IUPAC Name

2-(2-methoxyethyl)-8-nitro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-20-7-6-15-4-5-16-12-3-2-10(17(18)19)8-11(12)14-13(16)9-15/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVALSJMCEPPZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCN2C(=NC3=C2C=CC(=C3)[N+](=O)[O-])C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2-Methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
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2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
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2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
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2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
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2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
Reactant of Route 6
2-(2-methoxyethyl)-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

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